REACTION_CXSMILES
|
[O:1]1[C:5]2[C:6]([C:10](O)=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1.COC(Cl)=O.[BH4-].[Na+].Cl.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C1COCC1.O.C(OCC)C>[O:1]1[C:5]2[C:6]([CH:10]=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][CH2:2]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
O1CCC2=C1C(=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
TEA
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The white precipitates
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude alcohol was dissolved in DCM
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
ether layers were decanted
|
Type
|
FILTRATION
|
Details
|
Combined organic layer was filtered though a layer of Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude was purified from column with 10% EtOAc/hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C(=CC=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |